

# Application Notes: Quantifying Tenascin C Uptake in Cells

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## Compound of Interest

Compound Name: *Tenaxin I*

Cat. No.: *B3339230*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction:

Tenascin C (TNC), also referred to as **Tenaxin I**, is a large, hexameric extracellular matrix (ECM) glycoprotein. Its expression is tightly regulated in adult tissues but is significantly upregulated during embryogenesis, wound healing, inflammation, and tumorigenesis. TNC plays a pivotal role in cell adhesion, migration, proliferation, and differentiation by interacting with various cell surface receptors, including integrins and syndecans, and modulating key signaling pathways such as PI3K/AKT/mTOR, MAPK, and Wnt.[1][2] The cellular uptake and subsequent intracellular fate of TNC are critical aspects of its function, influencing its signaling activity and turnover. Understanding the dynamics of TNC internalization is crucial for elucidating its role in both physiological and pathological processes and for the development of targeted therapeutics.

These application notes provide detailed protocols for quantifying the cellular uptake of Tenascin C using two common laboratory techniques: a modified Enzyme-Linked Immunosorbent Assay (ELISA) for bulk quantification and fluorescence microscopy for single-cell analysis and visualization.

## Principle of Quantification Methods

### 1. Modified ELISA-Based Quantification:

This method allows for the quantification of total internalized Tenascin C within a cell population. Cells are incubated with exogenous TNC, and after allowing time for uptake, any TNC remaining on the cell surface is removed by acid washing or enzymatic cleavage. The cells are then lysed, and the amount of internalized TNC in the cell lysate is quantified using a standard sandwich ELISA. This technique is highly sensitive and provides a robust method for comparing TNC uptake across different cell types or experimental conditions.

## 2. Fluorescence Microscopy-Based Quantification:

This approach enables the visualization and quantification of Tenascin C uptake at the single-cell level. TNC is fluorescently labeled (e.g., with a fluorophore like FITC or Alexa Fluor) and then incubated with cells. Confocal microscopy is used to acquire z-stack images, allowing for the differentiation between surface-bound and internalized TNC. Image analysis software can then be used to quantify the fluorescence intensity of internalized TNC per cell. This method provides valuable spatial information about the subcellular localization of internalized TNC.

## Data Presentation

The following tables present hypothetical quantitative data for Tenascin C uptake, as specific experimental values are not readily available in the current literature. These tables are intended to serve as a template for researchers to present their own experimental findings.

Table 1: Quantification of Tenascin C Uptake by Modified ELISA

Cell Line	TNC Concentration (µg/mL)	Incubation Time (hours)	Internalized TNC (ng/mg of total cell protein)
MDA-MB-231 (Breast Cancer)	10	1	25.3 ± 3.1
MDA-MB-231 (Breast Cancer)	10	4	89.7 ± 8.5
MDA-MB-231 (Breast Cancer)	10	24	152.1 ± 15.9
U-87 MG (Glioblastoma)	10	1	42.8 ± 5.4
U-87 MG (Glioblastoma)	10	4	135.2 ± 12.1
U-87 MG (Glioblastoma)	10	24	210.6 ± 22.3
Human Dermal Fibroblasts	10	1	15.6 ± 2.2
Human Dermal Fibroblasts	10	4	55.9 ± 6.8
Human Dermal Fibroblasts	10	24	98.4 ± 11.0

Data are presented as mean ± standard deviation from three independent experiments. This data is hypothetical and for illustrative purposes only.

Table 2: Quantification of Tenascin C Uptake by Fluorescence Microscopy

Cell Line	TNC Concentration (µg/mL)	Incubation Time (hours)	Mean Fluorescence Intensity per Cell (Arbitrary Units)
MDA-MB-231 (Breast Cancer)	5	2	$1.2 \times 10^5 \pm 1.5 \times 10^4$
MDA-MB-231 (Breast Cancer)	5	6	$3.8 \times 10^5 \pm 4.2 \times 10^4$
U-87 MG (Glioblastoma)	5	2	$2.5 \times 10^5 \pm 2.8 \times 10^4$
U-87 MG (Glioblastoma)	5	6	$7.1 \times 10^5 \pm 8.0 \times 10^4$
Human Dermal Fibroblasts	5	2	$0.8 \times 10^5 \pm 0.9 \times 10^4$
Human Dermal Fibroblasts	5	6	$2.1 \times 10^5 \pm 2.5 \times 10^4$

Data are presented as mean  $\pm$  standard deviation from the analysis of at least 50 cells per condition. This data is hypothetical and for illustrative purposes only.

## Experimental Protocols

### Protocol 1: Modified ELISA for Quantifying Internalized Tenascin C

Materials:

- Human Tenascin C (recombinant or purified)
- Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
- Serum-free cell culture medium
- Phosphate-Buffered Saline (PBS)

- Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)
- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- BCA Protein Assay Kit
- Human Tenascin C ELISA Kit
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 12-well plate at a density that will result in 80-90% confluency on the day of the experiment.
- Cell Starvation: On the day of the experiment, wash the cells twice with PBS and incubate in serum-free medium for 2-4 hours to minimize interference from serum proteins.
- Tenascin C Incubation: Add pre-warmed serum-free medium containing the desired concentration of Tenascin C to the cells. Incubate for the desired time points (e.g., 1, 4, 24 hours) at 37°C in a humidified incubator.
- Removal of Surface-Bound TNC:
  - Place the plate on ice to stop endocytosis.
  - Wash the cells three times with ice-cold PBS.
  - Add ice-cold acid wash buffer to each well and incubate for 5 minutes on ice.
  - Aspirate the acid wash buffer and neutralize the cells by washing twice with ice-cold PBS.
- Cell Lysis:
  - Add an appropriate volume of cell lysis buffer with protease inhibitors to each well.
  - Incubate on ice for 30 minutes with occasional agitation.
  - Scrape the cells and transfer the lysate to a microcentrifuge tube.

- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant (cell lysate).
- Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
- ELISA:
  - Quantify the amount of Tenascin C in each cell lysate using a Human Tenascin C ELISA Kit, following the manufacturer's protocol.
  - Dilute the cell lysates as necessary to fall within the dynamic range of the ELISA.
- Data Analysis:
  - Calculate the concentration of Tenascin C in each sample from the ELISA standard curve.
  - Normalize the amount of internalized Tenascin C to the total protein concentration of the cell lysate (e.g., ng of TNC per mg of total cell protein).

## Protocol 2: Fluorescence Microscopy for Visualizing and Quantifying Internalized Tenascin C

### Materials:

- Fluorescently labeled Tenascin C (e.g., TNC-FITC)
- Cell culture medium (e.g., DMEM) with 10% FBS
- Serum-free cell culture medium
- Phosphate-Buffered Saline (PBS)
- Paraformaldehyde (PFA) solution (4% in PBS)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Antifade mounting medium

- Confocal microscope
- Image analysis software (e.g., ImageJ/Fiji)

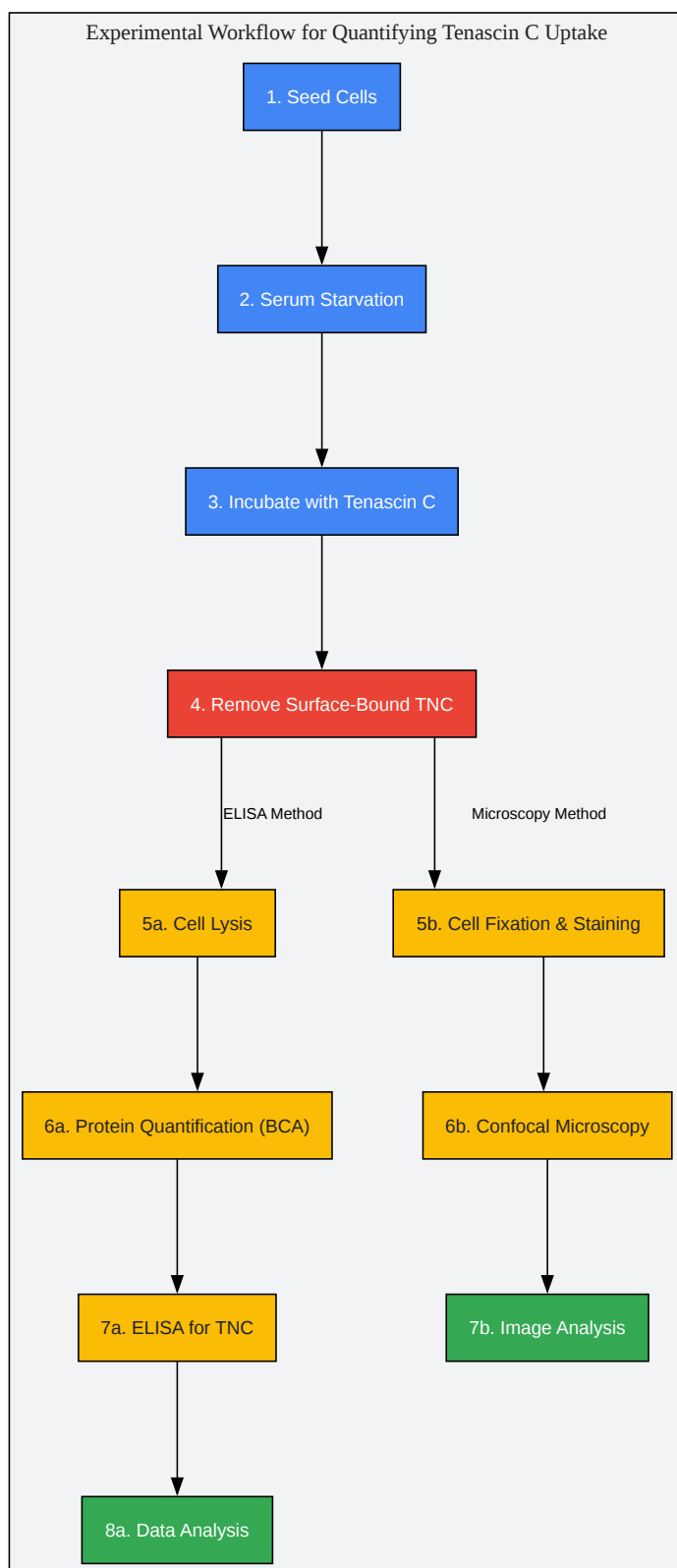
Procedure:

- Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy at a density that will result in 50-70% confluency on the day of the experiment.
- Cell Starvation: On the day of the experiment, wash the cells twice with PBS and incubate in serum-free medium for 2-4 hours.
- Tenascin C Incubation: Add pre-warmed serum-free medium containing fluorescently labeled Tenascin C to the cells. Incubate for the desired time points at 37°C.
- Cell Fixation:
  - Wash the cells three times with PBS to remove unbound labeled TNC.
  - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
  - Wash the cells three times with PBS.
- Staining:
  - Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
  - Wash the cells three times with PBS.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Confocal Microscopy:
  - Acquire z-stack images of the cells using a confocal microscope with appropriate laser lines and filters for the chosen fluorophore and DAPI.
  - Ensure consistent imaging parameters (laser power, gain, pinhole size) across all samples.

- Image Analysis:
  - Use image analysis software to create a 3D reconstruction of the cells.
  - Define regions of interest (ROIs) corresponding to individual cells.
  - To quantify only internalized TNC, exclude the fluorescence signal from the cell surface (the outermost optical slice or by co-staining with a membrane dye).
  - Measure the mean fluorescence intensity of the internalized labeled TNC within each cell.
  - Calculate the average fluorescence intensity per cell for each condition.

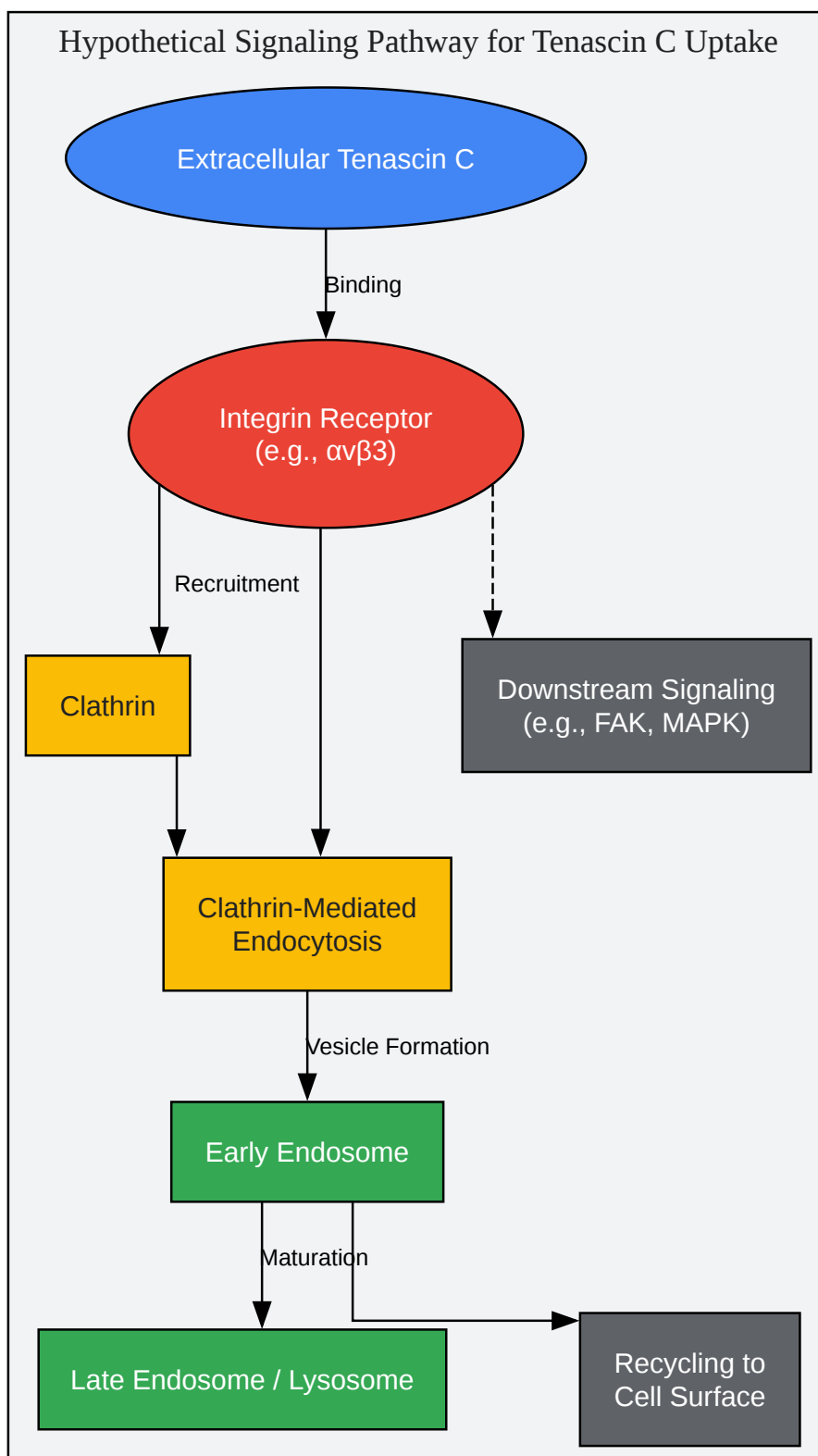
## Mandatory Visualizations





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Caption: Workflow for quantifying Tenascin C uptake.



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Caption: Hypothetical pathway of Tenascin C uptake.

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## References

- 1. Advances in tenascin-C biology - PMC [pmc.ncbi.nlm.nih.gov]
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